molecular formula C19H21N3O7S B3298564 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 897612-05-4

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B3298564
CAS No.: 897612-05-4
M. Wt: 435.5 g/mol
InChI Key: BZZCNNMKRHJHQS-UHFFFAOYSA-N
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Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide is a heterocyclic benzamide derivative characterized by a tetrahydroquinoline scaffold substituted with a methanesulfonyl group at the 1-position and a 4,5-dimethoxy-2-nitrobenzamide moiety at the 7-position.

Properties

IUPAC Name

4,5-dimethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O7S/c1-28-17-10-14(16(22(24)25)11-18(17)29-2)19(23)20-13-7-6-12-5-4-8-21(15(12)9-13)30(3,26)27/h6-7,9-11H,4-5,8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZCNNMKRHJHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst. The methanesulfonyl group is then introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine. The final step involves coupling the tetrahydroquinoline derivative with 4,5-dimethoxy-2-nitrobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors for the Pictet-Spengler reaction and automated systems for sulfonylation and coupling steps to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s methanesulfonyl group and nitrobenzamide moiety are key to its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the tetrahydroquinoline-benzamide backbone but differ in substituents, leading to variations in physicochemical properties, toxicity, and applications. Key comparisons are outlined below:

4-(tert-Butyl)-N-(1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide

  • Structural Differences :
    • 1-Position : Isobutyryl group (electron-withdrawing acyl) vs. methanesulfonyl (polar sulfonyl).
    • Benzamide Substituents : 4-tert-butyl (bulky, lipophilic) vs. 4,5-dimethoxy-2-nitro (polar, electron-withdrawing).
  • Methanesulfonyl and nitro groups in the target compound improve solubility in polar solvents (e.g., DMSO) but may reduce metabolic stability due to nitro group reactivity .
  • Toxicity: The isobutyryl analog exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory effects (H335) .
  • Applications :
    • Both compounds are used in chemical synthesis, but the nitro and methoxy groups in the target compound suggest utility in electrophilic intermediates or photoaffinity labeling .

2-Methylbenzylamine and 3-Methylbenzylamine

  • Structural Differences: Simple benzylamines lacking the tetrahydroquinoline scaffold and benzamide linkage.
  • Relevance: These amines highlight the role of aromatic substitution patterns in toxicity and solubility. For example, 3-methylbenzylamine (CAS 100-81-2) has higher boiling point (202–205°C) and cost (JPY 9,600/5g) compared to 2-methylbenzylamine (JPY 7,100/5g), reflecting steric and electronic differences . Contrasts with the target compound’s complexity underscore the tetrahydroquinoline-benzamide framework’s utility in targeted drug design.

Biological Activity

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a methanesulfonyl group and a nitrobenzamide moiety. Its chemical formula is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 390.45 g/mol. The presence of the methanesulfonyl group enhances solubility and reactivity, which are crucial for its biological activity.

Property Value
Chemical FormulaC19H22N2O5S
Molecular Weight390.45338 g/mol
IUPAC NameThis compound
SMILESCOc3ccc(C(=O)Nc2ccc1CCCN(c1c2)S(C)(=O)=O)c(OC)c3
InChIKeyAJCBOBBOKPVHSJ-UHFFFAOYSA-N

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets involved in various disease processes. Similar compounds have shown the ability to inhibit certain kinases or proteases that are critical in cancer cell signaling pathways.

Biological Activity

Research has indicated that compounds with similar structural characteristics exhibit a range of biological activities:

  • Anticancer Activity : Compounds derived from the tetrahydroquinoline structure have been studied for their potential to inhibit cancer cell proliferation. For example, derivatives have shown promise in targeting specific cancer pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by interacting with immune cell signaling pathways.
  • Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activity against various pathogens.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Study on Autoimmune Diseases : A related tetrahydroquinoline derivative demonstrated effectiveness in treating Th17-mediated autoimmune diseases by acting as an inverse agonist for RORγt. This suggests that similar compounds could be explored for therapeutic applications in autoimmune conditions .
  • Pharmacokinetics : Research indicates that modifications in the structure can significantly affect bioavailability and efficacy. For instance, a derivative exhibited superior bioavailability in animal models compared to existing treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethoxy-2-nitrobenzamide

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